N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-quinoxalin-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-18-11-9-16(10-12-18)24-22(27)25-17-6-4-5-15(13-17)21-14-23-19-7-2-3-8-20(19)26-21/h2-14H,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYMIBDUKIOVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea typically involves the reaction of 4-methoxyaniline with 3-(2-quinoxalinyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N’-[3-(2-quinoxalinyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline-Based Ureas
N-(2,3-Dimethylquinoxalin-6-yl)-N'-(3-Methoxyphenyl)urea ()
- Molecular Formula : C₁₈H₁₈N₄O₂
- Key Features: 2,3-Dimethyl substitution on the quinoxaline ring enhances steric bulk and reduces electrophilicity compared to the unsubstituted quinoxaline in the target compound. 3-Methoxyphenyl group (vs. 4-methoxy in the target) alters hydrogen bonding and π-π stacking interactions due to positional isomerism.
N-(4-Chlorophenyl)-N'-{4-[(7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea ()
- Molecular Formula : C₂₃H₁₉ClN₄O₃
- Key Features :
- Pyrido-pyrimidinyl methoxy substituent introduces a fused heterocyclic system with increased hydrogen bond acceptors (6 vs. ~5 in the target).
- Chlorophenyl group enhances electronegativity, affecting electronic distribution across the urea bridge.
- Properties: logP = 4.39 (similar to quinoxaline-based ureas), suggesting comparable lipophilicity. Polar surface area = 66.27 Ų (higher than the target’s estimated ~55 Ų), indicating reduced blood-brain barrier penetration .
Substituted Phenyl Ureas
N-Alkoxy-N'-(4-Nitrophenyl)ureas ()
- Key Features: Nitro group (strong electron-withdrawing) increases urea’s acidity, enhancing hydrogen bond donor capacity. Under acidic conditions, forms dihydroxyimidazolidinones, unlike the target compound, which lacks nitro groups and thus exhibits greater stability under similar conditions.
- Reactivity : Nitro-substituted derivatives are more prone to hydrolysis or cyclization, limiting their utility in biological applications compared to methoxy analogs .
4-Methoxyphenyl Urea ()
- Molecular Formula : C₈H₁₀N₂O₂
- Key Features: Simplified structure lacking the quinoxaline moiety. Retains hydrogen bond donor/acceptor sites but lacks aromatic stacking capability.
- Properties :
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Key Substituents |
|---|---|---|---|---|---|
| Target Compound* | ~C₂₂H₁₇N₅O₂ | ~395.4 | ~3.8 | 2 | 4-Methoxyphenyl, Quinoxalinyl |
| N-(2,3-Dimethylquinoxalin-6-yl)-N'-(3-Methoxyphenyl)urea | C₁₈H₁₈N₄O₂ | 338.36 | 4.1 | 2 | 3-Methoxyphenyl, Dimethylquinoxaline |
| N-(4-Chlorophenyl)-N'-(2-Ethoxyphenyl)urea | C₁₅H₁₅ClN₂O₂ | 290.74 | 3.2 | 2 | 4-Chlorophenyl, 2-Ethoxyphenyl |
| 4-Methoxyphenyl Urea | C₈H₁₀N₂O₂ | 166.18 | 1.5 | 2 | 4-Methoxyphenyl |
Table 2. Functional Group Impact on Properties
| Substituent | Effect on Lipophilicity | Effect on Stability | Biological Relevance |
|---|---|---|---|
| Quinoxaline Ring | ↑ logP (hydrophobic) | ↑ Rigidity, ↓ Metabolic degradation | DNA intercalation, kinase inhibition |
| 4-Methoxy Group | ↓ logP vs. nitro groups | ↑ Stability under acidic conditions | Enhanced solubility and bioavailability |
| Chlorine Atom | ↑ logP | ↓ Stability (electrophilic) | Increased target selectivity |
Key Research Findings
- Electronic Effects : Methoxy groups (electron-donating) stabilize the urea moiety against hydrolysis compared to nitro or bromo substituents ().
- Positional Isomerism : 4-Methoxyphenyl derivatives exhibit superior hydrogen bonding compared to 3-methoxy analogs due to optimized geometry ().
- Heterocyclic Influence: Quinoxaline-containing ureas show enhanced binding to aromatic receptors (e.g., kinases) but face challenges in solubility, necessitating formulation optimization ().
Biological Activity
N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through multi-step organic reactions involving the coupling of 4-methoxyphenyl and quinoxaline derivatives. The general synthetic pathway involves the formation of the urea linkage, which is critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
The compound's effectiveness against HCT116 and MCF-7 cells indicates its potential as a therapeutic agent in treating colorectal and breast cancers.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro evaluations indicated moderate to good activity against both Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values are as follows:
| Microorganism | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 - 77.38 | |
| Escherichia coli | 2.33 - 156.47 | |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cancer cells and bacteria. The methoxy group enhances lipophilicity, allowing better membrane penetration, while the urea moiety may facilitate hydrogen bonding with biological macromolecules, modulating various biochemical pathways.
Case Studies
- Anticancer Activity : A study evaluating a series of quinoxaline derivatives, including this compound, reported that compounds with similar structures exhibited significant cytotoxic effects on tumor cells, supporting their development as anticancer agents .
- Antimicrobial Effects : Research on related compounds indicated that structural modifications around the quinoxaline nucleus could enhance antimicrobial activity, suggesting that this compound's design could be optimized for better efficacy against resistant strains of bacteria .
Q & A
Basic: What are the recommended synthetic routes for N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea, and what reaction conditions are critical?
Answer:
The synthesis of urea derivatives like this compound typically involves coupling an isocyanate with an amine. For example:
- Step 1: Prepare 3-(2-quinoxalinyl)aniline by functionalizing quinoxaline at the 2-position, followed by nitration and reduction.
- Step 2: React 4-methoxyphenyl isocyanate with the synthesized amine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
- Step 3: Use a base like triethylamine to neutralize HCl byproducts .
Critical conditions: Moisture-free environments, stoichiometric control of reactants, and precise temperature control (reflux at 80–110°C) to avoid side reactions.
Basic: How is the structural characterization of this compound performed, and what key parameters are reported?
Answer:
- X-ray crystallography resolves bond angles (e.g., C–N–C ~120°) and torsion angles, confirming the planar urea moiety and substituent orientations .
- NMR spectroscopy identifies protons on the methoxyphenyl (δ 3.8 ppm for OCH₃) and quinoxaline (aromatic protons at δ 7.5–8.5 ppm).
- Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₄O₂: 394.14) .
Basic: What factors influence the solubility and stability of this compound in different solvents?
Answer:
- Hydrogen bonding from the urea group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability in protic solvents due to hydrolysis .
- Methoxy groups improve lipophilicity, increasing solubility in ethyl acetate or dichloromethane.
- Stability: Store at –20°C in anhydrous conditions; monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .
Basic: What assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .
- Anticancer activity: MTT assays on cell lines (e.g., MCF-7) at 1–100 μM concentrations for 48–72 hours .
- Antimicrobial activity: Broth microdilution (MIC values) against Gram-positive bacteria .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent variation: Replace methoxy with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
- Quinoxaline modification: Introduce methyl or nitro groups at the 6-position to improve steric complementarity with enzyme active sites .
- Assay design: Use parallel synthesis to generate derivatives and screen via high-throughput SPR (surface plasmon resonance) for binding affinity .
Advanced: What mechanistic approaches identify the compound’s mode of action as a kinase inhibitor?
Answer:
- Kinase profiling: Use a panel of 50+ kinases (e.g., CDK2, VEGFR2) in competitive binding assays with ATP-γ-S .
- X-ray co-crystallization: Resolve ligand-protein complexes to map hydrogen bonds between the urea moiety and kinase hinge region (e.g., PDB: 4R3Q) .
- Computational docking: Glide or AutoDock simulations predict binding poses and ΔG values .
Advanced: How can in silico modeling predict off-target interactions or toxicity?
Answer:
- Pharmacophore modeling: Use Schrödinger’s Phase to align with known CYP3A4 substrates, flagging metabolic liabilities .
- Toxicity prediction: ADMET predictors (e.g., admetSAR) estimate hepatotoxicity (e.g., Ames test alerts for nitro groups) .
- Off-target screening: SwissTargetPrediction cross-references ChEMBL to identify GPCRs or ion channels with >30% similarity .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Assay standardization: Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Cell line variability: Validate across multiple lines (e.g., HeLa vs. HEK293) to rule out genetic drift .
- Solvent effects: Ensure DMSO concentrations are <0.1% to avoid false negatives .
Advanced: What strategies improve the compound’s pharmacokinetic (PK) properties?
Answer:
- LogP optimization: Introduce hydrophilic groups (e.g., morpholine) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
- Metabolic stability: Replace labile methoxy groups with deuterated analogs to slow CYP450-mediated oxidation .
- Plasma protein binding: Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to improve bioavailability .
Advanced: How to enhance selectivity for a target enzyme over homologous isoforms?
Answer:
- Crystal structure analysis: Identify non-conserved residues (e.g., gatekeeper mutations in kinases) for selective inhibitor design .
- Alanine scanning mutagenesis: Test binding affinity against mutant isoforms (e.g., EGFR T790M) .
- Fragment-based design: Grow substituents into hydrophobic pockets unique to the target isoform .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
